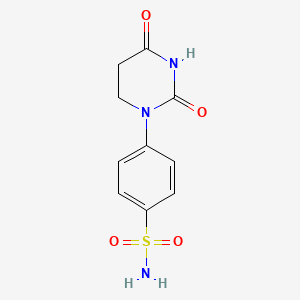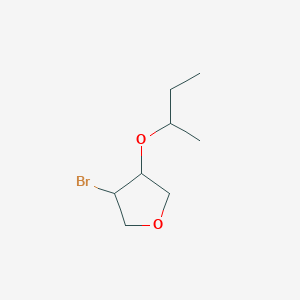
4-(2,4-Dioxo-1,3-diazinan-1-yl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Dioxo-1,3-diazinan-1-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzene ring substituted with a sulfonamide group and a diazinane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dioxo-1,3-diazinan-1-yl)benzene-1-sulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with a suitable diazinane derivative. One common method is the condensation reaction between 4-aminobenzenesulfonamide and 2,4-dioxo-1,3-diazinane under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-(2,4-Dioxo-1,3-diazinan-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
4-(2,4-Dioxo-1,3-diazinan-1-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2,4-Dioxo-1,3-diazinan-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for the synthesis of folic acid in bacteria, leading to its antimicrobial effects.
類似化合物との比較
Similar Compounds
- 4-(2,4-Dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid
- 4-(2,4-Dioxo-1,3-diazinan-1-yl)-3-methylbenzoic acid
- 2-(2,4-Dioxo-1,3-diazinan-1-yl)acetic acid
Uniqueness
4-(2,4-Dioxo-1,3-diazinan-1-yl)benzene-1-sulfonamide is unique due to its specific combination of a sulfonamide group and a diazinane ring, which imparts distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and its potential antimicrobial activity set it apart from other similar compounds.
特性
分子式 |
C10H11N3O4S |
|---|---|
分子量 |
269.28 g/mol |
IUPAC名 |
4-(2,4-dioxo-1,3-diazinan-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H11N3O4S/c11-18(16,17)8-3-1-7(2-4-8)13-6-5-9(14)12-10(13)15/h1-4H,5-6H2,(H2,11,16,17)(H,12,14,15) |
InChIキー |
RETSOPIJQHJRMJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)NC1=O)C2=CC=C(C=C2)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate](/img/structure/B13082569.png)





